molecular formula C15H18NaO3 B1675257 CID 66586067 CAS No. 80382-23-6

CID 66586067

カタログ番号: B1675257
CAS番号: 80382-23-6
分子量: 269.29 g/mol
InChIキー: IEPGDDWZDRJSIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loxoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes ibuprofen and naproxen . It is provided as the sodium salt for research purposes. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which play a pivotal role in the synthesis of prostaglandins that mediate inflammation, pain, and fever . Functioning as a prodrug, Loxoprofen sodium itself is inactive and undergoes rapid metabolic conversion in the body into its active trans-alcohol metabolite, known as trans-OH loxoprofen . This active metabolite is responsible for exerting the pharmacological effects, leading to a decrease in the production of prostaglandins . The prodrug nature is a distinguishing feature that helps reduce potential gastrointestinal side effects often associated with immediate-active NSAIDs, allowing the active form to exert its effects more specifically at sites of inflammation . Beyond its classical anti-inflammatory and analgesic applications, recent research indicates that Loxoprofen sodium may alleviate oxidative stress and apoptosis induced by Angiotensin II in human umbilical vein endothelial cells (HUVECs), suggesting potential research applications in vascular biology . The pharmacokinetics of Loxoprofen are characterized by rapid absorption. Its metabolism involves two key pathways: activation by carbonyl reductase (CR) to its active trans-OH and inactive cis-OH metabolites, and parallel conversion into inactive hydroxylated metabolites (OH-LOXs) by cytochrome P450 enzymes, primarily CYP3A4 . This CYP-mediated pathway is a known point for potential drug-drug interactions . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

特性

Key on ui mechanism of action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).

CAS番号

80382-23-6

分子式

C15H18NaO3

分子量

269.29 g/mol

IUPAC名

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);

InChIキー

IEPGDDWZDRJSIT-UHFFFAOYSA-N

異性体SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

正規SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na]

外観

Solid powder

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

製品の起源

United States

準備方法

Cyclopentanone Intermediate Route

Patent CN106699559B outlines a multi-step synthesis starting from 4-methylacetophenone . The route involves:

  • Reduction : Sodium borohydride reduces 4-methylacetophenone to a secondary alcohol.
  • Chlorination : Thionyl chloride converts the alcohol to a chlorinated intermediate.
  • Cyanation : A phase-transfer catalyst facilitates cyanide substitution.
  • Esterification and Condensation : Sequential reactions with methanol and 2-ethoxycarbonylcyclopentanone yield the final product.

This pathway, though versatile, requires seven steps and achieves lower overall yields (~70%) due to intermediate purification losses.

Dimethyl Adipate Ring-Closure Method

A patented method (CN105218351A) utilizes dimethyl adipate as a starting material. Key steps include:

  • Base-Induced Cyclization : Sodium metal in toluene promotes ring closure to form methyl 2-oxocyclopentylcarboxylate.
  • Bromination and Esterification : Bromine addition and subsequent methanol esterification yield key intermediates.
  • Decarboxylation : Hydrobromic acid in acetic acid removes carboxyl groups to generate loxoprofen acid.

This route emphasizes solvent selection (e.g., toluene, methanol) to balance reaction efficiency and recovery costs.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Source
Alkaline Hydrolysis NaOH, Ethanol Reflux, 1 hr 85.43% 99.7%
Sodium Bicarbonate Salt NaHCO₃, Ethyl Acetate –5°C, 4 hr 93.4% 99.93%
Cyclopentanone Route NaBH₄, SOCl₂ Multi-step, 7 stages ~70% 98.5%
Dimethyl Adipate Method Sodium Metal, HBr Cyclization, 130°C 75% 97.8%

Key Findings :

  • The sodium bicarbonate method () outperforms others in yield (93.4%) and purity (99.93%) due to controlled pH and reduced side reactions.
  • Traditional alkaline hydrolysis () remains viable but requires rigorous post-processing to remove residual NaOH.
  • Multi-step routes (,) offer synthetic flexibility but suffer from complexity and lower yields.

Degradation Impurity Considerations

Recent studies (CN114436824A) identify 2-(4-((2-cyclopenten-1-onyl)methyl)phenyl)propionic acid as a primary oxidative degradation impurity. Its formation is mitigated by:

  • Avoiding prolonged exposure to oxygen during synthesis.
  • Using antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures.

科学的研究の応用

Pharmacological Profile

Loxoprofen sodium is a prodrug that is converted into its active form, loxoprofen, in the body. Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Properties

  • Analgesic Effect : Approximately 10-20 times more potent than indomethacin and other traditional NSAIDs .
  • Anti-inflammatory : Effective in reducing inflammation in various conditions.
  • Antipyretic : Capable of lowering fever.

Pain Management

Loxoprofen sodium is primarily used to manage acute and chronic pain conditions, including:

  • Acute Low Back Pain : A clinical trial demonstrated that loxoprofen sodium (60 mg three times daily) was effective and well-tolerated compared to diclofenac (50 mg) in patients with acute low back pain, showing significant improvements in pain scores and overall patient satisfaction .
  • Chronic Inflammatory Pain : A study involving 60 patients treated with loxoprofen sodium hydrogel patches showed a 93.33% effectiveness rate in alleviating chronic inflammatory pain after two weeks .

Osteoarthritis and Rheumatoid Arthritis

Loxoprofen sodium has been shown to alleviate symptoms associated with osteoarthritis and rheumatoid arthritis by reducing joint inflammation and pain.

Postoperative Pain Relief

The compound is also utilized for managing postoperative pain, providing effective analgesia while minimizing gastrointestinal side effects commonly associated with oral NSAIDs.

Nocturia Management

Long-term administration of loxoprofen sodium has demonstrated efficacy in reducing nocturia episodes in patients, with significant improvements noted over six months .

Safety Profile

Loxoprofen sodium has been associated with fewer gastrointestinal adverse effects compared to other NSAIDs. In studies, the incidence of gastric discomfort was notably lower, making it a safer alternative for long-term use .

Adverse Effects

  • Common side effects include mild gastrointestinal discomfort.
  • Rare cases of fixed drug eruption have been reported .

Case Study 1: Efficacy in Chronic Pain

In a real-world observational study involving patients with chronic inflammatory pain treated with loxoprofen sodium hydrogel patches, results indicated significant reductions in swelling and pain dysfunction after two weeks of treatment. Patient satisfaction reached 90% following treatment .

Case Study 2: Long-Term Safety

A study assessing the long-term effects of loxoprofen sodium on nocturia showed that patients experienced fewer episodes after treatment, along with minimal adverse effects over a year-long observation period .

Data Summary Table

Application AreaEfficacy RateSide EffectsStudy Reference
Acute Low Back Pain83% improvementGI effects (25.5%)
Chronic Inflammatory Pain93.33% effectiveMinimal discomfort
Nocturia ReductionSignificantMild gastric discomfort

類似化合物との比較

Pharmacokinetic Profile

Loxoprofen sodium follows two-compartment pharmacokinetics with rapid absorption (Tmax: ~25–30 minutes) and a half-life (t1/2) of ~92–94 minutes in immediate-release formulations . Its sustained-release formulations, such as gastroretentive mini-tablets, extend drug release up to 24 hours, achieving a simulated half-life of ~25 months under optimized conditions . Key parameters include:

Parameter Immediate-Release (60 mg) Sustained-Release (120 mg)
Cmax (µg/mL) 6.40–6.60 Simulated: 8.2–8.5
Tmax (min) 23.5–25.0 180–240
AUCt (µg·min/mL) 596.97–598.78 Simulated: 1,200–1,300
Bioavailability 101.2% (relative) ~85–90% (predicted)

Data sources:

Prodrug Activation

Unlike ibuprofen or naproxen, loxoprofen requires metabolic activation to its trans-OH form, which minimizes direct gastrointestinal (GI) irritation and enhances safety .

Comparison with Similar NSAIDs

Efficacy in Pain Management

Drug Analgesic Potency (vs. Loxoprofen) Key Clinical Findings
Ibuprofen 1/10–1/20 Lower efficacy in acute musculoskeletal pain; higher GI side effects
Naproxen 1/10–1/20 Longer half-life (12–15 hours) but slower onset; comparable anti-inflammatory effects
Diclofenac Similar Higher risk of cardiovascular events; superior IL-6 inhibition in endothelial cells
Celecoxib Similar (COX-2 selective) Equivalent postoperative pain relief but higher cost; no GI advantage over loxoprofen
Flurbiprofen Lower Less effective in improving CSTI and ODI scores in myofascial pain syndrome

Formulation Advantages

Oral vs. Transdermal Delivery

Parameter Oral Tablet (LOX-O) Transdermal Patch (LOX-T)
Tmax (h) 0.5–1.0 6–8
Systemic Exposure High Low (localized delivery)
Adverse Events GI discomfort (10–15% cases) Skin irritation (5–8% cases)
Efficacy Non-inferior to LOX-T Equivalent pain relief in myalgia

Data sources:

Sustained-Release Innovations

Loxoprofen sodium’s sustained-release formulations (e.g., ethocel-based mini-tablets) achieve 24-hour drug release with <10% deviation in dissolution profiles across manufacturers, ensuring consistent therapeutic effects .

生物活性

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of loxoprofen sodium, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Loxoprofen sodium functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

  • Selective COX Inhibition : Studies indicate that loxoprofen sodium shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .
  • Reduction of Oxidative Stress : Research demonstrates that loxoprofen sodium can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

Loxoprofen sodium has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

  • Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a loxoprofen sodium hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .
  • Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .
  • Long-term Effects on Nocturia : A study examined the long-term effects of loxoprofen sodium on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of loxoprofen sodium:

Study FocusFindingsReference
Oxidative Stress Reduction Loxoprofen reduced ROS levels and apoptosis in HUVECs; improved cell viability and mitochondrial function.
Chronic Pain Management 93.33% effectiveness reported; significant reduction in swelling and pain dysfunction.
Comparative Efficacy Hydrogel patch outperformed oral tablets in specific patient demographics regarding pain relief.
Nocturia Treatment Significant reduction in nocturia episodes after long-term treatment with loxoprofen sodium.

Safety Profile

While loxoprofen sodium is generally well-tolerated, some adverse effects have been reported:

  • Incidences of gastric discomfort were observed in long-term studies, affecting approximately 12.5% of patients .
  • A small percentage experienced leg edema and other mild gastrointestinal symptoms during treatment .

Q & A

Q. Q1. What is the molecular mechanism of loxoprofen sodium as a COX inhibitor, and how does its selectivity for COX-1 vs. COX-2 influence experimental outcomes?

A1. Loxoprofen sodium is a non-selective cyclooxygenase (COX) inhibitor with IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2 in human whole blood assays . Its preferential inhibition of COX-1 over COX-2 may explain its stronger anti-inflammatory effects in tissues with high COX-1 expression, such as the gastrointestinal tract. Researchers should consider these selectivity ratios when designing studies comparing loxoprofen with selective COX-2 inhibitors (e.g., lumiracoxib, COX-2 IC50 = 0.06 μM) . Methodologically, in vitro assays using human whole blood or cell lines (e.g., macrophages) are recommended to quantify COX inhibition kinetics under controlled conditions .

Q. Q2. How should researchers validate the purity of loxoprofen sodium in pharmaceutical formulations, and what analytical methods are most robust?

A2. High-performance liquid chromatography (HPLC) with UV detection (220 nm) is the gold standard for quantifying loxoprofen sodium and its impurities. A validated method using a C18 column (e.g., Intersil ODS-3) with a gradient elution of potassium dihydrogen phosphate (pH 4.5) and acetonitrile achieves baseline separation of loxoprofen from five known impurities (resolution >1.5) . Key validation parameters include:

  • Linearity : 30–90 μg/mL (r > 0.9998)
  • Recovery : 99.00–99.87% (RSD = 0.33%)
  • Detection limit : 0.3 μg/mL

Advanced Research Questions

Q. Q3. How can contradictory data on loxoprofen’s anti-atherosclerotic effects be resolved, given its dual role in inflammation modulation?

A3. Preclinical studies report conflicting results: loxoprofen reduces atherosclerosis in mice (4 mg/kg/day, 8 weeks) by suppressing inflammatory cytokines (e.g., IL-1β, TNF-α) , yet its COX-1 inhibition may elevate cardiovascular risk in long-term use. To reconcile this, researchers should:

Control for dosage : Lower doses (e.g., 4 mg/kg) may favor anti-inflammatory effects without significant COX-2 suppression.

Assess tissue-specific COX expression : Atherosclerotic plaques exhibit elevated COX-2; loxoprofen’s weak COX-2 inhibition may limit efficacy in advanced lesions.

Combine biomarkers : Measure prostaglandin E2 (PGE2) levels (COX-2 activity) and thromboxane B2 (TXB2, COX-1 activity) in plasma .

Q. Q4. What experimental strategies mitigate variability in impurity profiling during stability studies of loxoprofen sodium tablets?

A4. Degradation impurities like 2-[(4-acetylphenyl)methyl]cyclopentanone (Impurity I) arise under high humidity (92.5% RH) and are exacerbated by hydrophilic excipients (e.g., mannitol, sodium starch glycolate) . To standardize results:

  • Stress testing : Expose tablets to 60°C/92.5% RH for 14 days and monitor impurity I via HPLC .
  • Excipient compatibility : Avoid hygroscopic excipients; use anhydrous calcium phosphate instead of hydrated forms .
  • Packaging : Aluminum foil bags with desiccants reduce moisture uptake compared to standard blister packs .

Q. Q5. How can researchers optimize in vitro models to study loxoprofen’s effects on osteoclastogenesis and apical root resorption?

A5. In orthodontic studies, loxoprofen’s inhibition of RANKL and M-CSF in periodontal ligament cells under mechanical stress (e.g., 10 kPa compressive force) requires:

  • Cell culture : Use human periodontal ligament fibroblasts treated with 100 μM loxoprofen sodium for 48 hours .
  • Gene expression analysis : Quantify COX-1, COX-2, IL-1β, and TNF-α via RT-qPCR with primers validated against housekeeping genes (e.g., GAPDH) .
  • Functional assays : Combine with TRAP staining to quantify osteoclast activity .

Methodological Challenges

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in loxoprofen pharmacokinetic studies?

A6. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in parameters like Cmax and AUC. For example:

  • Model structure : One-compartment model with first-order absorption and elimination.
  • Covariates : Body weight, renal function (creatinine clearance).
  • Validation : Bootstrap resampling (≥1,000 iterations) to confirm parameter robustness .

Q. Q7. How should researchers address batch-to-batch variability in loxoprofen sodium tablet formulations during preclinical trials?

A7. Implement quality-by-design (QbD) principles:

Critical quality attributes (CQAs) : Dissolution rate (≥85% in 30 min), impurity I ≤0.1% .

Process parameters : Granulation time, compression force.

Analytical tools : Near-infrared spectroscopy (NIRS) for real-time monitoring of tablet hardness and moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 66586067
Reactant of Route 2
CID 66586067

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。